

Application Notes and Protocols for the Purification of ATTO 565 Labeled Proteins

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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565 is a high-quality rhodamine-based fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules.[1] Its strong absorption, high fluorescence quantum yield, and excellent photostability make it an ideal candidate for various applications, including fluorescence microscopy, flow cytometry (FACS), and single-molecule detection.[1][2] The most common method for labeling proteins with ATTO 565 is through the use of an N-Hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amino groups (e.g., the ϵ -amino group of lysine residues) on the protein surface to form a stable amide bond.[3][4]

Following the labeling reaction, a critical purification step is required to remove any unconjugated, free ATTO 565 dye.[5] Incomplete removal of the free dye can lead to high background fluorescence and inaccurate determination of the degree of labeling (DOL), ultimately compromising the quality and reliability of downstream experimental results.[5] This document provides detailed protocols for the labeling of proteins with ATTO 565 NHS-ester and subsequent purification using common chromatography techniques.

Data Presentation: Key Properties of ATTO 565 NHS-Ester

Accurate calculations for labeling efficiency and concentration determination rely on the specific properties of the dye. The essential quantitative data for ATTO 565 are summarized below.

Property	Value	Reference
Molecular Weight (MW)	708 g/mol	[2]
Maximum Absorption (λ_{max})	564 nm	[1][2]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1][2]
Correction Factor at 280 nm (CF ₂₈₀)	0.12	[1][2]

Experimental Protocols

Protein and Dye Preparation

Successful labeling begins with properly prepared reagents. The protein solution must be in a suitable buffer, and the reactive dye must be handled correctly to maintain its activity.

a. Protein Preparation:

- **Buffer Selection:** The protein must be in an amine-free buffer to prevent the buffer from competing with the protein for the NHS-ester dye.[1][4] Recommended buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, adjusted to a pH of 8.0-9.0 (optimally 8.3).[3][4] Buffers containing Tris or glycine are incompatible and must be removed by dialysis or buffer exchange prior to labeling.[1][3]
- **Protein Concentration:** For efficient labeling, the protein concentration should be between 2-10 mg/mL.[1][6] Labeling efficiency decreases at concentrations below 2 mg/mL.[1][6]

b. ATTO 565 NHS-Ester Stock Solution Preparation:

- ATTO 565 NHS-ester is sensitive to moisture and can hydrolyze, which renders it non-reactive.[6]
- Immediately before starting the labeling reaction, dissolve the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1][4]
- This solution should be used promptly. While it can be stored for short periods if tightly sealed and protected from light and moisture at -20°C, freshly prepared solutions are always recommended to ensure maximum reactivity.[4][6]

Protein Labeling Protocol

This protocol describes the conjugation of ATTO 565 NHS-ester to a protein.

a. Reaction Setup:

- Start with the purified protein in the recommended amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
- The optimal molar ratio of dye to protein can vary and should be optimized for each specific protein.[3] A good starting point is a 10:1 molar ratio of dye to protein.[3] For antibodies, a twofold molar excess of dye is often sufficient.[1]
- While gently stirring, add the calculated volume of the ATTO 565 NHS-ester stock solution to the protein solution.

b. Incubation:

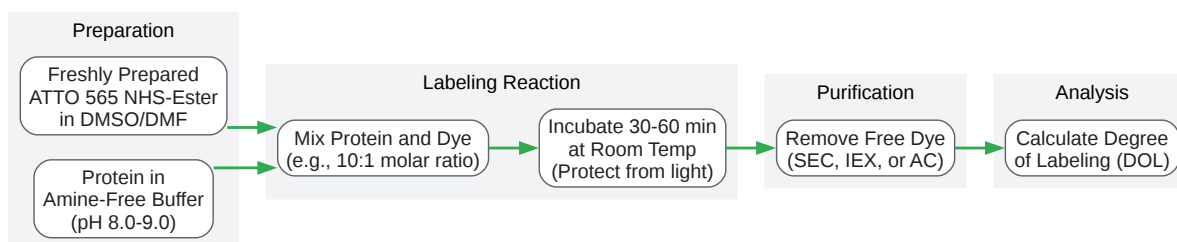
- Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant, gentle stirring.[1][7]
- Protect the reaction from light to prevent photobleaching of the dye.

c. (Optional) Quenching the Reaction:

- The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM. This will consume any

unreacted NHS-ester.

- Alternatively, the quenching step can be omitted if the purification process is initiated immediately after the incubation period, as the purification will effectively separate the unreacted dye.



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General workflow for labeling and purifying proteins with ATTO 565.

Purification of Labeled Protein

The removal of all non-conjugated dye is a critical step for obtaining a high-quality labeled protein.[5] The most common methods are size exclusion, ion-exchange, and affinity chromatography.

a. Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This is the most frequently recommended method for separating the larger labeled protein from the small, unbound dye molecules.[4][8]

- Principle: SEC separates molecules based on their hydrodynamic radius (size).[9] The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[4] The large, labeled protein conjugates are excluded from the pores and travel through the column quickly, eluting first.[8][9] Smaller molecules, like the free dye, enter the pores, extending their path and causing them to elute later.[8]

- Protocol using a Desalting Column (e.g., Sephadex G-25):
 - Column Equilibration: Equilibrate the desalting column with a suitable storage buffer for the protein, typically PBS at pH 7.2-7.4.[3][4] Pass several column volumes of the buffer through the column to ensure it is fully equilibrated.
 - Sample Application: Allow the equilibration buffer to drain until it reaches the top of the resin bed. Carefully load the entire labeling reaction mixture onto the center of the resin.[3]
 - Elution: As soon as the sample has entered the resin, add elution buffer (PBS) to the top of the column.[3]
 - Fraction Collection: The labeled protein will appear as the first colored band to elute from the column. Collect this band. The free dye will elute as a second, more slowly moving band. Collect fractions and monitor the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565) to identify the fractions containing the purified conjugate.
 - Pooling: Pool the fractions that contain the desired labeled protein.

b. Method 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[10][11] This method can be effective if the labeling process alters the protein's overall charge, allowing for separation from both unlabeled protein and free dye.

- Principle: The protein mixture is loaded onto a column containing a charged stationary phase.[10] In anion-exchange chromatography, a positively charged resin binds negatively charged proteins. In cation-exchange chromatography, a negatively charged resin binds positively charged proteins.[12] Bound proteins are then eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions.[10][13]
- General Protocol:
 - Column Selection and Equilibration: Choose an appropriate anion or cation exchange resin based on the isoelectric point (pI) of the target protein. Equilibrate the column with a low-ionic-strength starting buffer.[14]

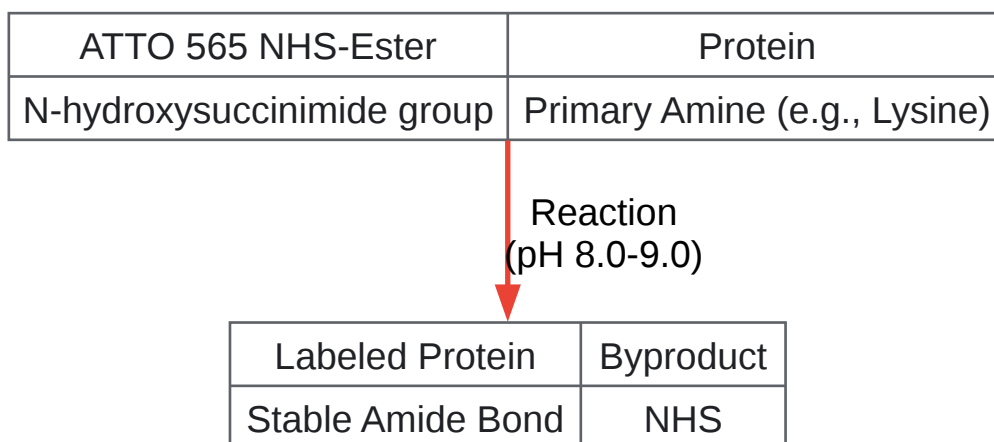
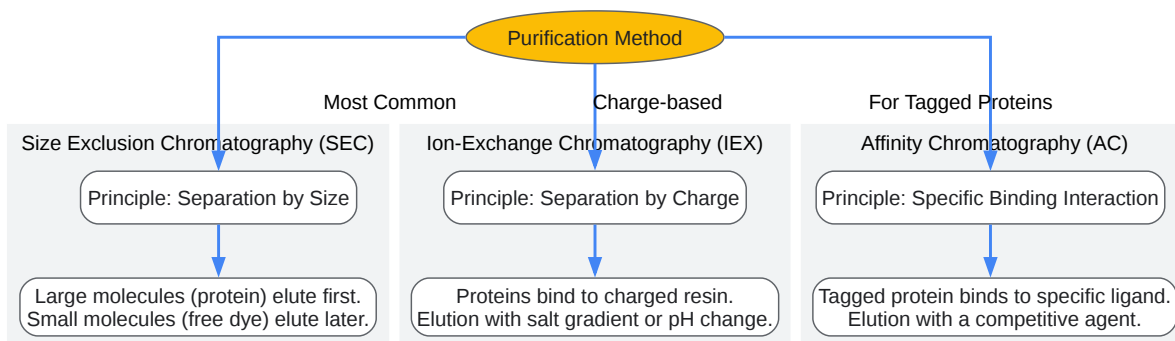
- **Sample Loading:** Load the sample onto the column. The labeled protein should bind to the resin, while some contaminants (and potentially the free dye, depending on its charge) may flow through.
- **Washing:** Wash the column with the starting buffer to remove any unbound molecules.[\[10\]](#)
- **Elution:** Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH.[\[13\]](#) The labeled protein may elute at a different salt concentration than the unlabeled protein.
- **Fraction Analysis:** Collect fractions and analyze them by SDS-PAGE and absorbance measurements to identify those containing the pure, labeled protein.

c. Method 3: Affinity Chromatography (AC)

This method is highly specific and powerful, particularly for recombinant proteins engineered with an affinity tag (e.g., polyhistidine-tag, GST-tag).[\[15\]](#)[\[16\]](#)

- **Principle:** AC utilizes the specific, reversible binding interaction between a protein (via its tag) and an immobilized ligand on the chromatography resin.[\[15\]](#)[\[17\]](#) For example, a His-tagged protein will bind to a resin containing chelated metal ions like Nickel (Ni^{2+}).[\[16\]](#)
- **General Protocol (for His-tagged proteins):**
 - **Column Equilibration:** Equilibrate a Ni-NTA (or similar) column with a binding buffer.
 - **Sample Loading:** Load the labeling reaction mixture onto the column. The His-tagged protein (both labeled and unlabeled) will bind to the resin.
 - **Washing:** Wash the column extensively with a wash buffer (containing a low concentration of a competitive agent like imidazole) to remove unbound contaminants, including the free ATTO 565 dye.
 - **Elution:** Elute the purified, tagged protein using an elution buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions.[\[17\]](#)

- Buffer Exchange: The eluted protein will be in a high-imidazole buffer. A subsequent buffer exchange step (e.g., using a desalting column as described in SEC) is necessary to move the protein into a suitable storage buffer.



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